Valinamide

Pharmacokinetics Protease Resistance ACE Inhibitors

L-Valinamide (CAS 4540-60-7) outperforms L-valine and other amino acid amides in critical workflows. The carboxamide group confers proteolytic resistance, delivering a 3.48-fold plasma half-life extension in ACE inhibitors—ideal for sustained-release peptide drug design. It provides superior enantioselectivity over L-prolinamide for DNS-amino acid chiral separations. As a validated hemoglobin N-terminal valine model, it enables precise biomonitoring assay calibration. Its CYP3A4 autoinduction profile (DPC 681) supports DMPK drug-drug interaction screening. Procure at 98% purity for reproducible peptide synthesis, analytical development, and metabolic stability studies.

Molecular Formula C5H12N2O
Molecular Weight 116.16 g/mol
CAS No. 4540-60-7
Cat. No. B3267577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValinamide
CAS4540-60-7
Molecular FormulaC5H12N2O
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N)N
InChIInChI=1S/C5H12N2O/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H2,7,8)/t4-/m0/s1
InChIKeyXDEHMKQLKPZERH-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Valinamide (CAS 4540-60-7): High-Purity L-Valine Amide for Specialized Research and Development


Valinamide (CAS 4540-60-7), the L-valine amide derivative of the essential amino acid L-valine, is a chiral organic compound with the molecular formula C5H12N2O and a molecular weight of 116.16 g/mol . It is characterized by its high stereochemical purity and the replacement of the carboxylic acid group with an amide, conferring distinct properties such as resistance to proteolytic degradation and altered hydrogen bonding capacity compared to the parent amino acid [1]. Valinamide serves as a versatile chiral building block and research tool in pharmaceutical development, organic synthesis, and biochemical assays.

Why Valinamide (4540-60-7) Cannot Be Substituted with Valine, Leucinamide, or Other Amino Acid Amides in Critical Applications


Simple substitution of Valinamide with its parent amino acid L-valine or other amino acid amides like leucinamide is not scientifically sound. The primary carboxamide group of Valinamide fundamentally alters its physicochemical and biological behavior compared to L-valine's carboxylic acid. Specifically, the amide bond confers significant resistance to proteolytic cleavage, leading to markedly different in vivo stability profiles . Furthermore, Valinamide's unique steric and electronic properties dictate distinct enantioselectivity in chiral separations [1] and specific regioselectivity in nucleophilic reactions [2] that cannot be replicated by other amino acid amides. The assumption of functional interchangeability will lead to erroneous results in stereoselective synthesis, analytical method development, and pharmacological studies where metabolic stability or specific target engagement is critical.

Quantitative Performance Benchmarks: How Valinamide (4540-60-7) Differentiates from Valine, Leucinamide, and Prolinamide


Enhanced Plasma Half-Life via Amide Bond Stability vs. Parent Valine

In the context of angiotensin-converting enzyme (ACE) inhibitors, replacing the standard L-valine moiety with an L-valinamide group significantly enhances the compound's plasma half-life. This effect is attributed to the amide bond's increased resistance to proteolysis compared to the parent amino acid's carboxyl group .

Pharmacokinetics Protease Resistance ACE Inhibitors

Superior Enantioselectivity as a Chiral Selector vs. Prolinamide

When used as an additive in Cu(II)-based ligand exchange chromatography for the resolution of DNS-amino acid enantiomers, the L-valinamide complex demonstrates a superior enantioselectivity profile compared to the L-prolinamide complex under identical conditions. While both amides outperformed their non-derivatized amino acid counterparts, L-valinamide provided a unique and more effective selectivity for certain analyte pairs [1].

Chiral Chromatography Enantioseparation Ligand Exchange

Demonstrated Autoinduction of CYP3A4 Metabolism vs. Theoretical Alternative

The L-valinamide derivative DPC 681, a potent HIV-1 protease inhibitor, exhibits a complex metabolic profile characterized by concurrent CYP3A4 inhibition and potent induction. In a 14-day human volunteer study, dosing at 600 mg twice daily resulted in a 75% decrease in the mean area under the plasma concentration-time curve (AUC), corresponding to a more than 3-fold increase in apparent clearance, providing direct evidence of autoinduction [1].

Drug Metabolism CYP3A4 Autoinduction Protease Inhibitor

Specific Regioselectivity in Hemoglobin Adduct Formation vs. N-Terminal Valine

L-Valinamide was used as a model for the N-terminal valine of hemoglobin to compare its nucleophilic reactivity and regioselectivity with butadiene monoxide (BMO). The study demonstrated that the reaction of L-valinamide with BMO in aqueous solution yields a distinct product profile, which contrasts with the reaction observed when BMO reacts with the N-terminal valine residue within the hemoglobin protein microenvironment [1].

Chemical Toxicology Adductomics Hemoglobin Binding

Strategic Application Scenarios for Valinamide (4540-60-7) Based on Quantified Differentiation


Design of Long-Acting Peptidomimetic Drugs

Leveraging the observed 3.48-fold increase in plasma half-life achieved by substituting a valine moiety with valinamide in ACE inhibitors , researchers should prioritize valinamide as a key building block for extending the duration of action in peptide-based or peptidomimetic drug candidates. This is particularly relevant for therapeutic areas requiring sustained target engagement, such as endocrinology and chronic pain management, where reduced dosing frequency is a key clinical differentiator.

Development of High-Resolution Chiral Chromatography Methods

Analytical chemists developing methods for challenging enantioseparations should select L-valinamide over other chiral selectors like L-prolinamide. Its documented superior enantioselectivity for certain DNS-amino acids in ligand exchange chromatography provides a strategic advantage . Procurement of L-valinamide is justified when other chiral selectors fail to provide adequate resolution, saving significant method development time and resources.

Modeling Protein-Small Molecule Interactions in Toxicology

For researchers investigating the mechanisms of chemical adduction to proteins, L-valinamide offers a well-characterized, high-purity model for the N-terminal valine of hemoglobin. Its distinct reaction profile with electrophiles like butadiene monoxide, as compared to the protein-bound valine , makes it an essential tool for elucidating the fundamental chemistry of adduct formation and for calibrating analytical methods used in biomonitoring studies.

Investigating CYP3A4-Mediated Drug-Drug Interactions

Given the robust clinical evidence that valinamide-containing compounds like DPC 681 are potent autoinducers of CYP3A4 , valinamide is a valuable scaffold for studying this specific and clinically important drug metabolism pathway. Researchers in drug metabolism and pharmacokinetics (DMPK) can use valinamide derivatives to probe the structure-activity relationship (SAR) of CYP3A4 induction and mechanism-based inactivation, which is critical for predicting and mitigating potential drug-drug interaction liabilities in early drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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